molecular formula CFeO+ B14683066 Iron(1+), carbonyl- CAS No. 35038-14-3

Iron(1+), carbonyl-

Cat. No.: B14683066
CAS No.: 35038-14-3
M. Wt: 83.85 g/mol
InChI Key: FGGXMJUBBBCAOD-UHFFFAOYSA-N
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Description

"Iron(1+), carbonyl-" refers to cationic iron carbonyl complexes, typically involving iron in the +1 oxidation state coordinated to carbon monoxide (CO) ligands. These complexes are often stabilized by additional organic ligands, such as pentadienyl or cyclopentadienyl groups. For example, the [(pentadienyl)Fe(CO)₃]⁺ cation is utilized in synthetic organic chemistry for constructing polycyclic frameworks, as demonstrated in studies targeting natural products like frondosins . These complexes exhibit unique reactivity due to the electron-withdrawing nature of CO ligands, which stabilize the iron center and enable nucleophilic additions to coordinated dienyl systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(1+), carbonyl- can be synthesized through the direct reaction of iron with carbon monoxide. The reaction typically requires high pressure and temperature to facilitate the formation of the complex. For example, iron pentacarbonyl (Fe(CO)5) can be prepared by reacting finely divided iron powder with carbon monoxide at 200 atm and 200°C .

Industrial Production Methods

Industrial production of iron carbonyl compounds often involves similar high-pressure and high-temperature conditions. Specialized equipment made of chemically resistant materials, such as copper-silver alloys, is used to handle the reactive intermediates and products .

Chemical Reactions Analysis

Nucleophilic Addition to (Pentadienyl)Fe(CO)₃⁺ Cations

Iron(1+) pentadienyl complexes demonstrate regioselective reactivity with nucleophiles. For example, (2-methylpentadienyl)Fe(CO)₃⁺ reacts preferentially at the terminal C5 carbon due to steric and electronic effects :

NucleophileProduct RegioselectivityMechanism Insight
NaBH₃CNC5 attackHydride transfer
Methyl cuprateC5 alkylationSteric hindrance at C2
H₂OC5 hydroxylationCharge-controlled attack

This selectivity contrasts with cyclohexadienyl analogs, where nucleophiles attack terminal positions. The C2-methyl group in pentadienyl complexes redirects nucleophiles to the less hindered C5 terminus .

Formation Mechanisms of Iron Carbonyls

Computational studies reveal that Fe(CO)₅ forms via a multistep mechanism on iron surfaces under CO-rich conditions :

  • Surface Adsorption : CO binds to Fe adatoms, forming Fe(CO)₃ intermediates.

  • CO Layer Penetration : Fe(CO)₃ migrates through adsorbed CO layers.

  • Gas-Phase Reaction : Fe(CO)₃ reacts with gaseous CO to yield Fe(CO)₅.

Key Energetics :

  • Desorption barrier for Fe(CO)₅: 3.88 eV (clean Fe surface) .

  • High CO coverage reduces barriers by stabilizing intermediates through lateral interactions .

Substitution Reactions for Water-Soluble Derivatives

Water-soluble iron carbonyls are synthesized via ligand substitution. For example:
Reaction : CpFe(CO)₂I + HSCH₂CH₂NH₂ → CpFe(CO)₂(SCH₂CH₂NH₂) + HI
Conditions : Methanol/water mixture, room temperature .

Properties :

  • CO release rate: t₁/₂ = 16.7 min under blue light (37°C) .

  • Applications: Biocompatible CO-releasing molecules (CORMs) for pharmacological use .

Iron-Catalyzed Cross-Coupling Reactions

Iron carb

Scientific Research Applications

Magnetic Materials

Carbonyl iron is extensively used in the production of soft magnetic materials due to its high magnetic permeability and low coercivity. These properties enhance the efficiency of electronic components such as inductors and transformers.

Application Details
Inductors Used in broadband inductors for high-power applications.
Transformers Improves efficiency in high-frequency transformers due to low core losses.
Electromagnetic Interference Shielding Utilized in EMI shielding to protect sensitive electronic devices from interference.

Powder Metallurgy

In powder metallurgy, carbonyl iron serves as a raw material for manufacturing components with precise shapes and high density.

Product Type Applications
Automotive Parts Sintered parts such as gears and bearings for automotive applications.
Complex Components Used in metal injection molding processes for creating intricate shapes in various industries.

Healthcare Applications

Carbonyl iron has gained attention in the healthcare sector, particularly for its use in treating iron deficiency anemia.

  • A study indicated that carbonyl iron has a bioavailability of about 70% compared to ferrous sulfate, making it an effective supplement for individuals suffering from iron deficiency .
  • Clinical trials have demonstrated its efficacy in correcting anemia with minimal side effects, thus providing a safer alternative to traditional iron salts .

Environmental Applications

Carbonyl iron is employed in environmental technologies, notably in magnetorheological fluids.

Application Details
Magnetorheological Fluids Used in applications where controlled viscosity is required, such as dampers and clutches.

Catalysis

Due to its high surface area and reactivity, carbonyl iron acts as a catalyst in various chemical reactions.

  • It is particularly useful in hydrogenation reactions within petrochemical and pharmaceutical industries .

Food Fortification

Carbonyl iron is also utilized in food products for fortification purposes to combat iron deficiency anemia.

  • It is commonly added to cereals and infant formulas due to its safety profile and effectiveness .

Case Study 1: Use in Electronics

A study highlighted the application of carbonyl iron powder in the manufacturing of radio frequency equipment during World War II. The powder's properties allowed for the production of low hysteresis induction coils suitable for carrier wave frequencies over 100 MHz, demonstrating its critical role in military technology .

Case Study 2: Health Benefits

A randomized double-blind study assessed the bioavailability of carbonyl iron compared to traditional supplements. Results indicated that participants taking carbonyl iron experienced significant increases in serum ferritin levels without severe side effects, showcasing its potential as a safer alternative for treating anemia .

Case Study 3: Magnetorheological Fluids

Research into magnetorheological fluids containing carbonyl iron revealed their effectiveness in automotive applications, particularly in improving vehicle stability through controlled damping systems .

Mechanism of Action

The mechanism of action of iron(1+), carbonyl- involves its ability to donate and accept electrons through its carbon monoxide ligands. This electron transfer capability allows it to participate in various catalytic processes and chemical reactions. The compound’s molecular targets include other metal centers and organic molecules, where it can facilitate bond formation and cleavage .

Comparison with Similar Compounds

Structural and Functional Analogues

Nickel Carbonyl (Ni(CO)₄)

  • Structure : Neutral tetrahedral complex with Ni(0) center.
  • Stability : Less thermally stable than iron carbonyls; decomposes at 60°C.
  • Synthesis : Formed directly from nickel metal and CO at ambient conditions.
  • Applications : Used in nickel refining and catalysis.
  • Key Difference : Unlike cationic iron carbonyl complexes, Ni(CO)₄ is neutral and more volatile (boiling point: 43°C vs. iron carbonyl’s higher stability in solution) .

Cobalt Carbonyl (Co₂(CO)₈)

  • Structure : Dinuclear complex with Co(-I) centers bridged by CO ligands.
  • Reactivity : Participates in hydroformylation reactions.
  • Contrast : Cobalt carbonyls are more reactive in catalytic cycles but lack the cationic character of iron(1+) carbonyl complexes, limiting their use in electrophilic addition reactions .

Ferrous Sulfate (FeSO₄)

  • Function : Iron supplement (Fe²⁺ salt).
  • Comparison: While both provide bioavailable iron, carbonyl iron (Fe(CO)₅-derived elemental iron) is non-ionic and causes fewer gastrointestinal side effects due to slower absorption .

Comparative Data Table

Compound Molecular Formula Oxidation State Key Ligands Stability Applications
[(Pentadienyl)Fe(CO)₃]⁺ Variable Fe(+1) CO, pentadienyl Moderate in solution Organic synthesis, cycloadditions
Nickel Carbonyl Ni(CO)₄ Ni(0) CO Low (decomposes at 60°C) Catalysis, metallurgy
Cobalt Carbonyl Co₂(CO)₈ Co(-I) CO Air-sensitive Hydroformylation catalysis
Carbonyl Iron (Fe(CO)₅) Fe(CO)₅ Fe(0) CO Stable as liquid Iron supplements, magnetorheological fluids

Stability and Reactivity Trends

  • Thermal Stability : Iron(1+) carbonyl complexes exhibit higher thermal stability in solution compared to neutral nickel carbonyl, which readily decomposes. This is attributed to the cationic charge and ligand effects .
  • Electrophilicity: The [(pentadienyl)Fe(CO)₃]⁺ cation is highly electrophilic, enabling reactions with Grignard reagents and organolithium compounds. Neutral carbonyls like Fe(CO)₅ lack this reactivity .
  • Catalytic Utility : Cobalt and nickel carbonyls dominate industrial catalysis (e.g., hydroformylation), while iron(1+) complexes are niche reagents in asymmetric synthesis .

Key Research Findings

  • Synthetic Applications : Iron(1+) carbonyl cations enable stereoselective cycloadditions, forming seven-membered rings critical in natural product synthesis .
  • Medical Use : Carbonyl iron (elemental iron derived from Fe(CO)₅) is a safer supplement than ferrous sulfate due to reduced oxidative stress .
  • Environmental Impact: Iron carbonyls are less toxic than nickel carbonyl, which is a volatile carcinogen .

Q & A

Q. Basic: What are the established synthesis methods for Iron(1+), carbonyl- compounds, and how can purity be ensured?

Answer:
Iron(1+), carbonyl- complexes are typically synthesized via the thermal decomposition of iron pentacarbonyl (Fe(CO)₅) under controlled conditions. Key steps include:

  • Purification of Fe(CO)₅ : Distillation to remove impurities like sulfur or phosphorus compounds .
  • Decomposition : Conducted in inert atmospheres (e.g., N₂ or Ar) at 150–250°C to yield ultrafine iron particles. Temperature and pressure gradients influence particle size and crystallinity .
  • Characterization : Use X-ray diffraction (XRD) for phase identification, scanning electron microscopy (SEM) for morphology, and inductively coupled plasma (ICP) spectroscopy for elemental purity. Ensure reproducibility by documenting gas flow rates, temperature ramps, and precursor concentrations .

Table 1: Common Synthesis Parameters

ParameterTypical RangeImpact on Product
Temperature150–250°CHigher temps → Smaller particles
Pressure1–5 atmLower pressure → Faster decomposition
Gas Flow Rate (Ar)50–200 mL/minControls particle agglomeration

Q. Advanced: How can computational modeling resolve contradictions in thermodynamic data (e.g., enthalpies of formation) for Iron(1+), carbonyl- species?

Answer:
Discrepancies in thermodynamic data often arise from experimental conditions or approximations in older studies. To address this:

  • Data Harmonization : Cross-reference values from high-quality databases (e.g., NIST WebBook) and prioritize studies with detailed error margins .
  • DFT Calculations : Use density functional theory (DFT) to compute Gibbs free energies and enthalpies. Compare computed vs. experimental values to identify systematic biases (e.g., solvent effects or incomplete reaction pathways) .
  • Statistical Analysis : Apply multivariate regression to assess the impact of variables like temperature or pressure on reported values. For example, one study found a 5–10% variation in enthalpy due to inconsistent gas-phase corrections .

Table 2: Reported Enthalpies of Formation for Fe(CO)ₓ Species

CompoundΔH°f (kJ/mol)Source MethodologyCitation Bias Identified
Fe(CO)₅-774 ± 15CalorimetryOverestimated CO ligand stability
Fe(CO)₄-602 ± 20DFT (B3LYP)Neglected solvent interactions

Q. Basic: What strategies ensure reproducibility when characterizing Iron(1+), carbonyl- complexes?

Answer:

  • Detailed Protocols : Document all experimental conditions (e.g., solvent purity, humidity levels) in the "Materials and Methods" section. For example, specify if Fe(CO)₅ was degassed before use .
  • Reference Standards : Include internal standards (e.g., Si powder in XRD) to calibrate instruments.
  • Open Data : Share raw spectra, crystallographic data, and instrument settings in supplementary materials to enable direct comparison .

Q. Advanced: How can parameter optimization frameworks (e.g., Design-Expert) improve the functional properties of Iron(1+), carbonyl- materials?

Answer:
For applications like superhydrophobic coatings or electromagnetic absorbers:

  • Factorial Design : Use response surface methodology (RSM) to test variables such as glucose concentration (10–50 mM) or reaction time (6–24 hrs) in hydrothermal synthesis .
  • Validation : Pair quantitative metrics (e.g., water contact angle >150° for hydrophobicity) with FESEM imaging to correlate surface roughness with performance .
  • Machine Learning : Train models on historical data to predict optimal synthesis conditions for target properties (e.g., particle size <100 nm).

Table 3: Optimization Results for Superhydrophobic Fe(CO)ₓ Particles

ParameterOptimal ValueEffect on WCA
Glucose Conc.30 mMMaximizes prickly morphology
Reaction Temp180°CBalances growth and decomposition
Stearic Acid Ratio1:2 (Fe:SA)Enhances surface functionalization

Q. Basic: How should researchers contextualize findings on Iron(1+), carbonyl- within existing literature?

Answer:

  • Gap Analysis : Systematically review prior studies using tools like SciFinder or Reaxys. Highlight unresolved questions (e.g., kinetic stability of Fe(CO)₃ intermediates) .
  • Hypothesis Testing : Frame experiments to validate or challenge previous mechanistic proposals (e.g., ligand substitution pathways). Avoid claims of "refuting" prior work unless replication is explicit .

Q. Advanced: What advanced spectroscopic techniques elucidate the electronic structure of Iron(1+), carbonyl- complexes?

Answer:

  • Mössbauer Spectroscopy : Quantifies iron oxidation states and spin states. For example, isomer shifts of 0.2–0.5 mm/s indicate low-spin Fe(I) .
  • XAS (X-ray Absorption Spectroscopy) : Probes ligand-field splitting and metal-ligand bond distances. Pre-edge features at 7115 eV correlate with Fe-CO backbonding .
  • IR Cryogenic Spectroscopy : Resolves CO stretching frequencies (νCO) to distinguish terminal vs. bridging carbonyls. Typical νCO for Fe(CO)₅: 2015 cm⁻¹ (A₁) and 2030 cm⁻¹ (E) .

Q. Basic: How to design a robust literature review strategy for Iron(1+), carbonyl- research?

Answer:

  • Citation Management : Use Zotero or EndNote to track references. Cross-verify data points (e.g., magnetic susceptibility) across ≥3 independent studies .

Q. Advanced: What experimental and computational approaches validate reaction mechanisms in Fe(CO)ₓ-mediated catalysis?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹²CO vs. ¹³CO to identify rate-determining steps (e.g., CO dissociation) .
  • DFT-MD Simulations : Model transition states for CO ligand substitution. Validate with in situ IR spectroscopy to detect intermediates .

Properties

CAS No.

35038-14-3

Molecular Formula

CFeO+

Molecular Weight

83.85 g/mol

InChI

InChI=1S/CO.Fe/c1-2;/q;+1

InChI Key

FGGXMJUBBBCAOD-UHFFFAOYSA-N

Canonical SMILES

C(=O)=[Fe+]

Origin of Product

United States

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